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Compound of Interest

Compound Name: I-Bet282E

Cat. No.: B11931032

Introduction: I-BET282E, also known as Molibresib and GSK525762, is a potent, orally
bioavailable, small-molecule pan-inhibitor of the Bromodomain and Extra-Terminal domain
(BET) family of proteins.[1][2] The BET family, which includes BRD2, BRD3, BRD4, and the
testis-specific BRDT, are crucial epigenetic "readers" that recognize acetylated lysine residues
on histones.[1][3] This interaction plays a pivotal role in chromatin remodeling and the
transcriptional activation of key genes involved in cell proliferation, differentiation, and
inflammation.[1][4] By disrupting this interaction, BET inhibitors can downregulate the
expression of oncogenes such as c-MYC, making them a promising therapeutic target in
oncology and inflammatory diseases.[1][5] This guide details the discovery, mechanism of
action, preclinical profile, and clinical development of I-BET282E.

Discovery and Medicinal Chemistry

The development of I-BET282E originated from the optimization of the in vivo tool molecule I-
BET151 (GSK1210151A).[5][6][7] The primary strategic goal was to improve upon existing
chemical series by enhancing ligand efficiency and lipophilic efficiency. This focus aimed to
create a candidate with improved physicochemical properties suitable for clinical progression.
[8] Through a structure- and property-based optimization approach, medicinal chemists
successfully modified the I-BET151 scaffold to yield I-BET282E, a molecule with a more
favorable profile for clinical studies.[6]

Mechanism of Action
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I-BET282E functions as a competitive inhibitor at the acetyl-lysine binding pocket of the
bromodomains of BET proteins.[4][9] Normally, these bromodomains recognize and bind to
acetylated lysine residues on histone tails, which recruits transcriptional machinery to specific
gene promoters, leading to gene expression.[1] I-BET282E mimics the endogenous acetyl-
lysine moiety, occupying the binding pocket and thereby displacing BET proteins from
chromatin.[4] This prevents the assembly of transcriptional complexes and suppresses the
expression of BET-dependent genes, including critical oncogenic drivers.[10]
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Caption: Mechanism of I-BET282E Action.
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Preclinical Profile
In Vitro Activity

I-BET282E is a pan-inhibitor, demonstrating potent and selective activity against all eight BET
bromodomains.[11] Its inhibitory activity has been characterized using various cell-free and
cell-based assays.

Target Assay Type Value Reference
BET Proteins Cell-Free IC50 ~35nM [9]

BRD2, BRD3, BRD4 TR-FRET pIC50 6.4-7.7 [11]

BET Bromodomains Binding Kd 50.5-61.3 nM [9]

_ FRET IC50 (vs H4
BET Bromodomains ) 325-425nM [9]
peptide)
Pharmacokinetics

Pharmacokinetic studies in animal models demonstrated that I-BET282E possesses properties
suitable for oral administration.

Species Dose & Route Parameter Value Reference
Male CD1 Mouse 1 mg/kg (i.v.) Vss 1.9 L/kg [11]

Clb 23 mL/min/kg [11]

3 mg/kg (p.o.) Bioavailability (F) 51% [11]

Male Wistar Han

Rat 1 mg/kg (p.o.) Cmax 125 ng/mL [11]

Tmax 1 hour [11]

AUCO-t 467 ng h/mL [11]

In Vivo Efficacy
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Preclinical studies demonstrated the therapeutic potential of I-BET282E in various disease

models. It has shown significant anti-inflammatory effects, demonstrating efficacy in a rat

collagen-induced arthritis (CIA) model.[2] In oncology, it has shown antitumor activity in

preclinical models of NUT carcinoma (NC) and other solid and hematologic malignancies.[1]

Clinical Development of Molibresib (GSK525762)

I-BET282E advanced into clinical trials under the name Molibresib (GSK525762). Phase | and
Il studies have evaluated its safety, tolerability, and preliminary efficacy as a monotherapy in

various cancers.

Most
o Key Findings Common
Study 1D Phase Indication(s) Reference
& RP2D Adverse
Events
Thrombocyto
RP2D: 80 mg )
] penia (51%),
once daily.
o Gl events
Preliminary
NUT (nausea,
) proof-of- -
NCT0158770 Carcinoma & ) vomiting,
) conceptin ) [1][12]
3 other solid diarrhea; 22-
NUT .
tumors ] 42%), anemia
Carcinoma (4
. (22%),
PRsin 19 ]
] fatigue
patients).
(20%).
RP2D: 75 mg
) daily (MDS), Diarrhea
Hematologic ]
) i 60 mg daily (50%),
Malignancies
NCT0194385 (CTCL). nausea
(AML, NHL, [13]
1 Modest (46%),
MM, MDS, ]
antitumor thrombocytop
CTCL)

activity (ORR:
13%).

enia (40%).

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/product/b11931032?utm_src=pdf-body
http://www.probechem.com/products_I-BET282E.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7165800/
https://www.benchchem.com/product/b11931032?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7165800/
https://www.researchgate.net/publication/340923800_Phase_1_Study_of_Molibresib_GSK525762_a_Bromodomain_and_Extra-Terminal_Domain_Protein_Inhibitor_in_NUT_Carcinoma_and_Other_Solid_Tumors
https://aacrjournals.org/clincancerres/article/29/4/711/716475/A-Phase-I-II-Open-Label-Study-of-Molibresib-for
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Several combination therapy trials were initiated but were later withdrawn or terminated,
including combinations with fulvestrant in breast cancer (NCT02964507), etoposide/platinum in
NUT carcinoma (NCT04116359), and entinostat in solid tumors and lymphomas
(NCT03925428).[14] The primary dose-limiting toxicity observed across studies has been
thrombocytopenia.[8][10]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This assay is a common method to quantify the binding affinity of inhibitors to bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone
peptide and a GST-tagged BET bromodomain. The bromodomain is labeled with a donor
fluorophore (e.g., Europium cryptate) via an anti-GST antibody, and the histone peptide is
labeled with an acceptor fluorophore (e.g., XL665) via streptavidin. When in close proximity,
excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor like
I-BET282E competes with the histone peptide for binding to the bromodomain, decreasing the
FRET signal.

General Methodology:

Reagent Preparation: Prepare solutions of GST-tagged BET bromodomain, biotinylated
histone H4 peptide, Europium-labeled anti-GST antibody, and Streptavidin-XL665.

o Compound Plating: Serially dilute I-BET282E in an appropriate buffer and dispense into a
low-volume 384-well plate.

o Protein-Peptide Incubation: Add the BET bromodomain and histone peptide to the wells and
incubate to allow for binding.

o Detection: Add the detection reagents (antibody and streptavidin conjugates) and incubate to
allow for labeling.

» Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at
both the donor and acceptor wavelengths.
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+ Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the
inhibitor concentration to determine the IC50 value.
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Caption: TR-FRET Assay Workflow and Principle.

Conclusion

I-BET282E (Molibresib) represents a well-characterized pan-BET inhibitor that progressed from
a focused medicinal chemistry optimization effort to clinical evaluation in a range of
malignancies. Its development has provided valuable insights into the therapeutic potential and
challenges of targeting the BET family of epigenetic readers. While monotherapy has shown
modest clinical activity, the primary dose-limiting toxicity of thrombocytopenia remains a
significant hurdle. Future development will likely focus on combination strategies and
intermittent dosing schedules to enhance the therapeutic window and unlock the full potential
of this class of inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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